Methyl 3-bromopentanoate chemical structure and properties
Methyl 3-bromopentanoate chemical structure and properties
An In-depth Technical Guide to Methyl 3-Bromopentanoate: Structure, Properties, and Synthetic Utility
Methyl 3-bromopentanoate is a halogenated aliphatic ester that serves as a highly versatile and valuable intermediate in modern organic synthesis.[1] Its bifunctional nature, characterized by a reactive secondary bromide and a modifiable methyl ester group, allows for a diverse range of chemical transformations. This guide, intended for researchers, chemists, and professionals in drug development, provides a comprehensive overview of its chemical structure, physicochemical properties, spectroscopic signature, synthesis, and reactivity, highlighting its strategic importance as a building block in the construction of complex molecular architectures, including pharmaceuticals and agrochemicals.[1]
Molecular Identity and Structural Elucidation
Nomenclature and Chemical Identifiers
A precise understanding of a compound's identity is fundamental for regulatory compliance, procurement, and scientific communication. The key identifiers for Methyl 3-bromopentanoate are summarized below.
| Identifier | Value | Source |
| IUPAC Name | methyl 3-bromopentanoate | PubChem[2] |
| CAS Number | 77085-21-3 | PubChem[2] |
| Molecular Formula | C₆H₁₁BrO₂ | PubChem[2] |
| Molecular Weight | 195.05 g/mol | PubChem[2] |
| InChI Key | PCQPIVKTPFWWHW-UHFFFAOYSA-N | PubChem[2] |
| Canonical SMILES | CCC(CC(=O)OC)Br | PubChem[2] |
Chemical Structure
The structure of Methyl 3-bromopentanoate consists of a five-carbon pentanoate backbone. A bromine atom is substituted at the C-3 position, and a methyl ester functional group is located at the C-1 position. The bromine atom at a secondary carbon and the ester functionality are the key sites of reactivity.
Spectroscopic and Physicochemical Profile
Spectroscopic analysis is critical for structure verification and purity assessment. The following data, primarily based on computational predictions and established principles, provides a reference for the characterization of this compound.
Spectroscopic Data
| Technique | Predicted Data | Rationale & Interpretation |
| ¹H NMR | -OCH₃: ~3.7 ppm (singlet, 3H)-CH(Br)-: ~4.2-4.4 ppm (multiplet, 1H)-CH₂- (C2): ~2.8 ppm (multiplet, 2H)-CH₂- (C4): ~2.0 ppm (multiplet, 2H)-CH₃ (C5): ~1.0 ppm (triplet, 3H) | The proton on the carbon bearing the electronegative bromine (C-3) is significantly deshielded. The methyl ester protons appear as a characteristic sharp singlet. The remaining aliphatic protons exhibit predictable splitting patterns based on adjacent protons.[1] |
| ¹³C NMR | C=O (C-1): ~170-172 ppm-OCH₃: ~52 ppm-CH(Br) (C-3): ~35-40 ppmAliphatic Carbons (C2, C4, C5): ~10-35 ppm | The carbonyl carbon of the ester is the most deshielded. The carbon directly bonded to bromine (C-3) also shows a significant downfield shift due to the halogen's electron-withdrawing effect.[1] |
| Mass Spec. | Molecular Ion (M⁺): Isotopic peaks at m/z 194 and 196 (approx. 1:1 ratio) | High-resolution mass spectrometry (HRMS) can confirm the molecular formula C₆H₁₁BrO₂. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br) is a key diagnostic feature.[1] |
Physicochemical Properties
| Property | Value | Notes |
| Appearance | Colorless liquid | Expected physical state at standard temperature and pressure.[3] |
| XLogP3-AA | 1.8 | This computed value indicates moderate lipophilicity.[2] |
| Hydrogen Bond Donor Count | 0 | The molecule lacks hydrogen atoms bonded to highly electronegative atoms like O or N.[2] |
| Hydrogen Bond Acceptor Count | 2 | The two oxygen atoms of the ester group can act as hydrogen bond acceptors.[2] |
| Rotatable Bond Count | 4 | Indicates a degree of conformational flexibility.[2] |
Synthesis and Purification
General Synthetic Approach
The synthesis of β-bromo esters like Methyl 3-bromopentanoate can be approached through several established organic chemistry transformations. A common strategy involves the bromination of a suitable precursor. For instance, the reaction of methyl pent-2-enoate with HBr, following Markovnikov's rule, would be a plausible route. Another approach is the Hell-Volhard-Zelinsky reaction on 3-methylpentanoic acid, followed by esterification.
Example Protocol: Bromination of Methyl Levulinate (Analogue Synthesis)
Objective: To synthesize a brominated ester via electrophilic bromination.
Materials:
-
Levulinic Acid (or a suitable pentanoate precursor)
-
Methanol (reagent grade, anhydrous)
-
Bromine (Br₂)
-
Sodium Bicarbonate (NaHCO₃), concentrated solution
-
Ethyl Acetate
-
Deionized Water
Procedure:
-
Esterification/Reaction Setup: Dissolve the starting carboxylic acid (e.g., 29.6 g levulinic acid, 0.25 mol) in 600 mL of methanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.[4] Heat the solution to reflux.[4]
-
Bromine Addition: Add bromine (e.g., 40 g, 12.86 mL) dropwise to the refluxing solution.[4] The rate of addition should be controlled to match the rate of bromine consumption, as indicated by the disappearance of the bromine color.[4] The initial drops may require a brief initiation period.[4]
-
Reaction Completion: After the addition is complete (approx. 25 minutes), continue stirring for an additional 2 minutes until the solution becomes colorless, indicating the reaction is complete.[4]
-
Solvent Removal: Reduce the volume of the reaction mixture to approximately 75 mL using a rotary evaporator under reduced pressure.[4]
-
Workup & Neutralization: Cool the concentrated solution and add ~80 mL of ice-cold water with stirring.[4] Carefully add a concentrated solution of NaHCO₃ until the mixture reaches a neutral pH.[4]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product with ethyl acetate (e.g., 3 x 40 mL). The organic layer, containing the product, may be denser than the aqueous layer.[4]
-
Drying and Concentration: Combine the organic layers. The solvent can be removed by evaporation under reduced pressure to yield the crude brominated ester product.[4] Further purification via distillation or column chromatography may be necessary.
Purification and Analysis
Purity is paramount for subsequent synthetic steps. Chromatographic techniques are essential for assessing the purity of Methyl 3-bromopentanoate and for separating it from its isomers (e.g., 2-bromo, 4-bromo, or 5-bromo isomers) which may be present as impurities.[1][5][6][7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly effective method for analyzing volatile compounds like Methyl 3-bromopentanoate. It separates the target compound from volatile impurities and provides mass data for identification.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for both purity analysis and preparative separation.[1]
Chemical Reactivity and Synthetic Applications
The synthetic utility of Methyl 3-bromopentanoate stems from the distinct reactivity of its two functional groups. The C-Br bond at a secondary carbon and the methyl ester moiety can be manipulated independently or in sequence to build molecular complexity.
Key Reaction Pathways
-
Nucleophilic Substitution at the C-3 Position: The bromine atom is a good leaving group, making the C-3 carbon susceptible to attack by a wide range of nucleophiles. These reactions can proceed via Sₙ1 or Sₙ2 mechanisms, depending on the nucleophile, solvent, and reaction conditions.[1] This allows for the introduction of various functional groups, such as amines, azides, thiols, and cyanides, which is a cornerstone of its use as a synthetic building block.[1]
-
Reactions of the Ester Group: The ester functionality can undergo several key transformations:
-
Hydrolysis: Conversion to the corresponding carboxylic acid (3-bromopentanoic acid) under acidic or basic conditions.
-
Reduction: Reduction to the primary alcohol (3-bromopentan-1-ol) using strong reducing agents like lithium aluminum hydride (LiAlH₄).[1]
-
Transesterification: Reaction with another alcohol in the presence of a catalyst to form a different ester.[1]
-
-
Radical Reactions: The carbon-bromine bond can undergo homolytic cleavage under photolytic conditions or in the presence of radical initiators to form a secondary alkyl radical.[1] This radical can then participate in various transformations, including cyclizations or additions.[1]
Applications in Complex Synthesis
Methyl 3-bromopentanoate is a crucial intermediate for constructing complex molecules.[1]
-
Pharmaceutical and Agrochemical Synthesis: While not always explicitly named in final drug structures, its pentanoate backbone and reactive handle are instrumental in building the core of various biologically active compounds.[1]
-
Synthesis of Heterocycles: It is a valuable precursor for synthesizing heterocyclic structures. For example, hydrolysis to 3-bromopentanoic acid followed by intramolecular cyclization can yield γ-valerolactone and its derivatives, which are important intermediates and fragrance compounds.[1]
-
Metal-Catalyzed Transformations: The C(sp³)-Br bond makes it a suitable coupling partner in advanced cross-coupling reactions that form new carbon-carbon bonds, a powerful tool in modern synthetic chemistry.[1]
Safety and Handling
As with all brominated organic compounds, Methyl 3-bromopentanoate should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is essential. Consult the material safety data sheet (MSDS) from the supplier for detailed handling and disposal information.
References
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3-Bromopentanoate | C5H8BrO2- | CID 20274058 - PubChem. (URL: [Link])
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Methyl 2-broMopentanoate — Chemical Substance Information - NextSDS. (URL: [Link])
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Ethyl 3-bromopentanoate | C7H13BrO2 | CID 18756570 - PubChem. (URL: [Link])
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Exploring the Chemical Properties of Methyl 5-Bromopentanoate (CAS 5454-83-1). (URL: [Link])
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Synthesis of Methyl 3-Bromomethylbut-3-enoate and Its Reactions with Aldehydes and Tributylchlorostannane in the Presence of Zinc - ResearchGate. (URL: [Link])
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Methyl3-(4-bromophenyl)propanoate | C10H11BrO2 | MD Topology | NMR | X-Ray. (URL: [Link])
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3-Bromo-3-methylpentane | C6H13Br | CID 91414 - PubChem. (URL: [Link])
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Mastering 3-Bromopentane: A Deep Dive into Its Synthesis and Industrial Applications. (URL: [Link])
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3-bromo-2-methylpentane with NaSH? The reaction takes place in nascent acetone. What is the stereochemical result of this transformation? - Quora. (URL: [Link])
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1-bromo-3-methyl-2-butanone - Organic Syntheses Procedure. (URL: [Link])
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